5-Chloro-6-[4-[(2,5-dimethylfuran-3-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide
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Overview
Description
5-Chloro-6-[4-[(2,5-dimethylfuran-3-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, as well as a piperidine ring linked to a dimethylfuran moiety. The unique structure of this compound makes it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-[(2,5-dimethylfuran-3-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the chloro and carboxamide groups, and the attachment of the piperidine and dimethylfuran moieties. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Substituents: The chloro group can be introduced via halogenation reactions, while the carboxamide group can be formed through amidation reactions.
Attachment of Piperidine and Dimethylfuran Moieties: These steps may involve nucleophilic substitution or coupling reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[4-[(2,5-dimethylfuran-3-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[4-[(2,5-dimethylfuran-3-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide: Similar structure but lacks the dimethylfuran moiety.
6-[4-[(2,5-dimethylfuran-3-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide: Similar structure but lacks the chloro group.
Uniqueness
The presence of both the chloro group and the dimethylfuran moiety in 5-Chloro-6-[4-[(2,5-dimethylfuran-3-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide makes it unique compared to similar compounds
Properties
IUPAC Name |
5-chloro-6-[4-[(2,5-dimethylfuran-3-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-10-7-14(11(2)26-10)18(25)22-13-3-5-23(6-4-13)17-15(19)8-12(9-21-17)16(20)24/h7-9,13H,3-6H2,1-2H3,(H2,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKNMACEHZLKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C3=C(C=C(C=N3)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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